molecular formula C16H20BFN2O4 B7956733 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione

1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione

Cat. No.: B7956733
M. Wt: 334.2 g/mol
InChI Key: XLKSRAOBZDQALN-UHFFFAOYSA-N
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Description

1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is a complex organic compound characterized by its quinoxaline core structure, which is substituted with various functional groups including an ethyl group, a fluorine atom, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione typically involves multi-step organic reactions. One common approach is the reaction of 1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione with a boronic acid derivative under specific conditions to introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group. The reaction conditions often require the use of a palladium catalyst, a suitable solvent such as dimethylformamide (DMF), and heating to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reagent addition can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents at specific positions on the quinoxaline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and suitable solvents like DMF or acetonitrile.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is unique due to its specific structural features and functional groups. Similar compounds include:

  • 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares the boronic acid moiety but differs in its core structure and functional groups.

  • Quinoxaline derivatives: Other quinoxaline derivatives with different substituents and functional groups can exhibit varying biological and chemical properties.

Properties

IUPAC Name

4-ethyl-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BFN2O4/c1-6-20-12-8-10(18)9(7-11(12)19-13(21)14(20)22)17-23-15(2,3)16(4,5)24-17/h7-8H,6H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKSRAOBZDQALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(C(=O)C(=O)N3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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